Methyl 2-amino-1,3-benzoxazole-5-carboxylate
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Overview
Description
Methyl 2-amino-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a benzoxazole ring fused with a carboxylate group and an amino group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 2-amino-1,3-benzoxazole-5-carboxylate, also known as 5-benzoxazolecarboxylic acid,2-amino-,methyl ester, is a member of the benzoxazole family . Benzoxazoles have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets due to their planar bicyclic structure . They have been used as starting materials for different mechanistic approaches in drug discovery .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with methyl 2-bromo-3-oxobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or nanocatalysts can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Methyl 2-amino-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with similar biological activities.
2-Aminobenzoxazole: Lacks the carboxylate group but shares similar chemical properties.
Methyl 2-amino-1,3-thiazole-5-carboxylate: A thiazole analogue with comparable reactivity.
Uniqueness
Methyl 2-amino-1,3-benzoxazole-5-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the benzoxazole ring, which enhances its reactivity and allows for a broader range of chemical modifications and applications .
Properties
IUPAC Name |
methyl 2-amino-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSCLRSDPFRSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480522 |
Source
|
Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56388-02-4 |
Source
|
Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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